methyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a heterocyclic ester featuring a pyrazole core substituted with methyl groups and a thiophene moiety. The molecule integrates a benzoate ester linked via a carbamoyl-ethyl bridge to the pyrazole ring. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies common to pyrazole derivatives .
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-18(17-5-4-12-27-17)14(2)23(22-13)11-10-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYAZZJHNEJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 289.4 g/mol. The compound features a unique combination of functional groups, including a thiophene ring and a pyrazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃OS |
| Molecular Weight | 289.4 g/mol |
| CAS Number | 2034553-80-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate the activity of these targets, leading to significant biological effects such as anti-inflammatory, anticancer, or antimicrobial activities.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act as a ligand for specific receptors, altering cellular signaling processes.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit notable anticancer properties. For example:
- IC50 Values : Some related compounds have shown IC50 values in the range of against various cancer cell lines, indicating significant growth inhibition.
Anti-inflammatory Effects
Studies suggest that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of this compound on human cancer cell lines such as MCF-7 and A549. Results indicated a significant reduction in cell viability with an observed IC50 value comparable to established chemotherapeutic agents.
- Mechanistic Insights : Molecular docking studies have predicted binding affinities for the compound against key receptors involved in cancer proliferation and inflammation, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
Key Differences :
- Core Heterocycle : Replaces pyrazole with a pyrrole ring, reducing aromaticity and altering electronic properties.
- Substituents : Features a 4-phenyl-thiazole carbamoyl group instead of thiophene-substituted pyrazole.
- Ester Group: Uses an ethyl ester (vs. Pharmacological Relevance: Pyrrole-thiazole hybrids are often explored for antimicrobial and anti-inflammatory activities, though direct data for this compound are unspecified .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
Key Differences :
- Heterocycle : Employs a 1,3,4-thiadiazole ring, which is electron-deficient compared to pyrazole, influencing binding interactions.
- Linkage: Connects the benzoate ester via a methoxy group rather than a carbamoyl-ethyl chain, reducing conformational flexibility. Safety Profile: Limited hazard data are reported, but thiadiazoles are generally associated with moderate toxicity due to metabolic activation .
Thiazolylmethylcarbamate Analogs
Key Differences :
- Core Structure : Carbamate-linked thiazole derivatives (e.g., thiazol-5-ylmethyl carbamates) prioritize protease inhibition or antiviral activity.
- Functional Groups : Hydroperoxy and ureido substituents enhance oxidative reactivity, unlike the stable thiophene and methyl groups in the target compound.
Synthesis Complexity : Multi-step routes involving ureido or hydroperoxy groups increase synthetic challenges compared to the target molecule’s pyrazole-thiophene framework .
Comparative Data Table
*Calculated based on molecular formulas.
Research Findings and Implications
- Electronic Effects : Thiophene’s electron-rich π-system may improve interactions with hydrophobic enzyme pockets compared to thiazole or thiadiazole derivatives.
- Synthetic Accessibility : Pyrazole-thiophene systems are synthetically tractable using established cyclocondensation and Suzuki coupling methods, unlike hydroperoxy-thiazole analogs requiring specialized handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
